molecular formula C11H9FN4O2 B2700556 (2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid CAS No. 929973-01-3

(2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

Cat. No.: B2700556
CAS No.: 929973-01-3
M. Wt: 248.217
InChI Key: CHOKSHBZZXFTEE-UHFFFAOYSA-N
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Description

(2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl halide with the tetrazole intermediate using a palladium-catalyzed cross-coupling reaction.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(3-chlorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
  • (2Z)-3-(3-bromophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
  • (2Z)-3-(3-methylphenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

Uniqueness

The presence of the fluorophenyl group in (2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs

Properties

IUPAC Name

(Z)-3-(3-fluorophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOKSHBZZXFTEE-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(=CC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=NN1/C(=C\C2=CC(=CC=C2)F)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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